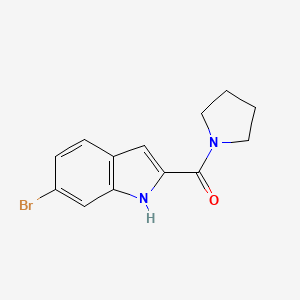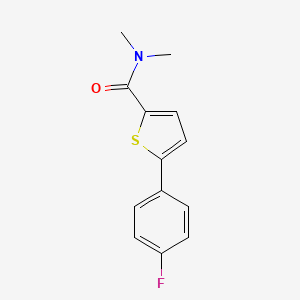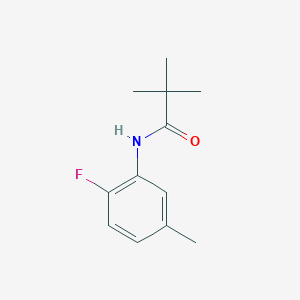
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
科学的研究の応用
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to exhibit promising therapeutic potential in various fields of scientific research. It has been reported to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antiviral activity against the Zika virus and the Chikungunya virus. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to have anti-inflammatory effects in animal models of inflammation.
作用機序
The mechanism of action of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it has been suggested to act through multiple pathways. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, this compound has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which is associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has been found to inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells. Furthermore, this compound has been reported to modulate the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. Additionally, this compound has been found to exhibit promising therapeutic potential in various fields of scientific research, including cancer, viral infections, and inflammation. However, there are also some limitations to the use of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, the safety and toxicity of this compound have not been fully evaluated, and caution should be exercised when using it in in vivo studies.
将来の方向性
There are several future directions for the research on (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone. Firstly, further studies are needed to elucidate the molecular targets and pathways of this compound, which will provide insights into its mechanism of action and potential therapeutic applications. Secondly, the safety and toxicity of this compound need to be evaluated in more detail, particularly in in vivo studies. Thirdly, the development of analogs and derivatives of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone may lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the evaluation of the efficacy of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone in animal models of cancer, viral infections, and inflammation will provide important preclinical data for its potential use in clinical trials.
合成法
The synthesis of (6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-bromoindole-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then reacted with N-methylformamide to produce the final product. This method has been reported to yield high purity and good yields of the target compound.
特性
IUPAC Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-4-3-9-7-12(15-11(9)8-10)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVQESJUWHRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)




![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)